molecular formula C15H12Cl2O3 B1350164 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 381205-83-0

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1350164
CAS No.: 381205-83-0
M. Wt: 311.2 g/mol
InChI Key: BGAMIEOPOMVIBI-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a 2-chlorobenzyl group and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl chloride
  • 4-Chlorobenzoyl chloride
  • 3-Methoxybenzoyl chloride

Uniqueness

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to the presence of both a 2-chlorobenzyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAMIEOPOMVIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378144
Record name 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381205-83-0
Record name 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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